molecular formula C28H24N2O8 B4838311 5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]

5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B4838311
M. Wt: 516.5 g/mol
InChI Key: ZAVLWVKEQVNKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]', commonly known as PBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PBI is a versatile molecule that has been used in various fields, including materials science, drug delivery, and biomedical research.

Mechanism of Action

The mechanism of action of PBI is not fully understood, but it is believed to interact with DNA and RNA. PBI has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. PBI has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PBI has been shown to have various biochemical and physiological effects. PBI has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. PBI has also been shown to have antibacterial and antifungal properties. PBI has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

PBI has several advantages for lab experiments. PBI is easy to synthesize and purify, making it readily available for research. PBI has low toxicity, making it safe to use in vitro and in vivo. However, PBI has some limitations for lab experiments. PBI has limited solubility in water, which can limit its use in aqueous environments. PBI can also be sensitive to light, which can affect its stability and fluorescence properties.

Future Directions

There are several future directions for PBI research. PBI can be further developed as a drug carrier for targeted drug delivery. PBI can also be used in the development of biosensors for DNA and RNA detection. PBI can be further studied for its potential as a photosensitizer for photodynamic therapy. PBI can also be studied for its potential as a fluorescent probe for imaging applications.
Conclusion:
In conclusion, PBI is a versatile molecule that has gained significant attention in scientific research due to its unique properties. PBI has been used in various fields, including materials science, drug delivery, and biomedical research. PBI has several advantages for lab experiments, including easy synthesis and low toxicity, but also has some limitations, including limited solubility and sensitivity to light. There are several future directions for PBI research, including drug delivery, biosensors, and photodynamic therapy.

Scientific Research Applications

PBI has been extensively used in scientific research due to its unique properties. PBI has been used as a fluorescent probe to study DNA interactions, as a drug carrier for targeted drug delivery, and as a photosensitizer for photodynamic therapy. PBI has also been used in the development of organic solar cells and electronic devices.

properties

IUPAC Name

2-(3-hydroxypropyl)-5-[4-[2-(3-hydroxypropyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O8/c31-13-1-11-29-25(33)21-9-7-19(15-23(21)27(29)35)37-17-3-5-18(6-4-17)38-20-8-10-22-24(16-20)28(36)30(26(22)34)12-2-14-32/h3-10,15-16,31-32H,1-2,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLWVKEQVNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CCCO)OC4=CC5=C(C=C4)C(=O)N(C5=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
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5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
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5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
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5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 6
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5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]

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